N-tert-butyl-2-[4-[(oxolan-2-ylmethylamino)methyl]phenoxy]acetamide;hydrochloride
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Overview
Description
N-tert-butyl-2-[4-[(oxolan-2-ylmethylamino)methyl]phenoxy]acetamide;hydrochloride is a complex organic compound with a variety of applications in scientific research and industry This compound is known for its unique structure, which includes a tert-butyl group, an oxolane ring, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2-[4-[(oxolan-2-ylmethylamino)methyl]phenoxy]acetamide;hydrochloride typically involves multiple steps, starting with the preparation of the oxolane ring and the phenoxyacetamide moiety. The tert-butyl group is introduced through a tert-butylation reaction, which is often carried out using tert-butyl chloride and a suitable base. The final step involves the formation of the hydrochloride salt, which is achieved by reacting the free base with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2-[4-[(oxolan-2-ylmethylamino)methyl]phenoxy]acetamide;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N-tert-butyl-2-[4-[(oxolan-2-ylmethylamino)methyl]phenoxy]acetamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-tert-butyl-2-[4-[(oxolan-2-ylmethylamino)methyl]phenoxy]acetamide;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-tert-Butylacetamide: Shares the tert-butyl group but lacks the oxolane and phenoxyacetamide moieties.
N-butylacetamide: Similar structure but with a butyl group instead of a tert-butyl group.
Uniqueness
The presence of the oxolane ring and phenoxyacetamide moiety distinguishes it from simpler analogs .
Properties
IUPAC Name |
N-tert-butyl-2-[4-[(oxolan-2-ylmethylamino)methyl]phenoxy]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3.ClH/c1-18(2,3)20-17(21)13-23-15-8-6-14(7-9-15)11-19-12-16-5-4-10-22-16;/h6-9,16,19H,4-5,10-13H2,1-3H3,(H,20,21);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYGAJDLZXFZJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)COC1=CC=C(C=C1)CNCC2CCCO2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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